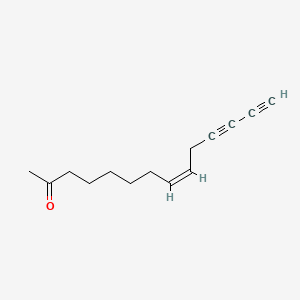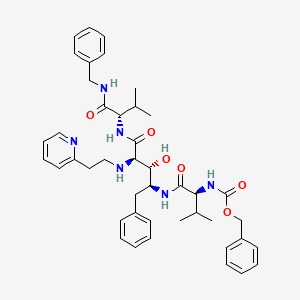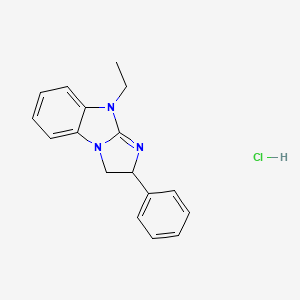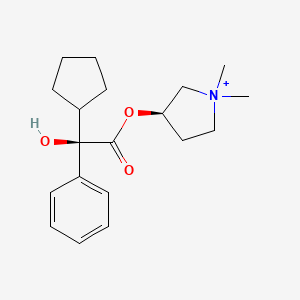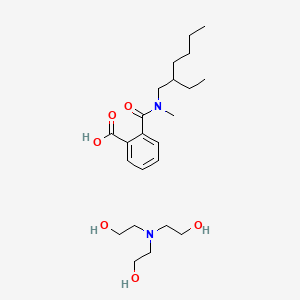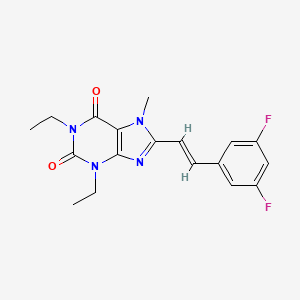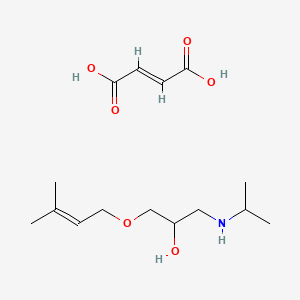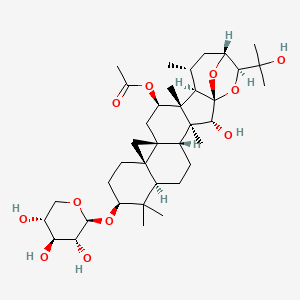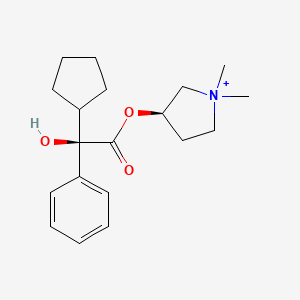
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is a chemical compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and 2,5-dimethoxy-4-iodoamphetamine. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The benzaldehyde is then reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.
Reduction: The nitroalkene is reduced using a reducing agent such as lithium aluminum hydride to yield the amine.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial applications and regulatory restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.
Biology: Research has focused on its effects on neurotransmitter systems and receptor binding.
Medicine: The compound has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Limited industrial applications due to regulatory restrictions, but it can be used in research and development of new psychoactive substances.
Wirkmechanismus
The mechanism of action of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways and modulation of synaptic transmission.
Vergleich Mit ähnlichen Verbindungen
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine: Another synthetic compound with psychoactive properties.
Uniqueness
What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Its unique structure allows for distinct interactions with serotonin receptors, leading to its characteristic effects on the central nervous system.
Eigenschaften
CAS-Nummer |
43061-14-9 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
NTJQREUGJKIARY-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1OC)C[C@H](C)N)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


